(2,3,4,5,6-pentachlorophenyl)sulfanylcarbothioyl N,N-dimethylcarbamodithioate
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Overview
Description
Cyanidin 3-sambubioside (chloride) is a polyphenolic compound that belongs to the class of anthocyanin flavonoids. These compounds are largely present as pigments in fruits, flowers, and leaves. Cyanidin 3-sambubioside (chloride) is generally available as a chloride salt and is known for its vibrant color and potential health benefits .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Cyanidin 3-sambubioside (chloride) typically involves the extraction of anthocyanins from natural sources. For instance, one method involves collecting flower petals and extracting the anthocyanin dye using a mixture of acetic acid and methanol at room temperature. The extract is then filtered and concentrated using a rotary evaporator under reduced pressure. The residue is dissolved in acetic acid solution and subjected to open column chromatography for purification .
Industrial Production Methods: Industrial production methods for Cyanidin 3-sambubioside (chloride) are similar to laboratory methods but on a larger scale. The process involves the extraction of anthocyanins from plant materials, followed by purification and crystallization to obtain the chloride salt. The use of advanced chromatographic techniques ensures high purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: Cyanidin 3-sambubioside (chloride) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of hydroxyl groups and the flavylium cation structure.
Common Reagents and Conditions:
Oxidation: Cyanidin 3-sambubioside (chloride) can be oxidized using reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles like halides or amines, which can react with the hydroxyl groups on the anthocyanin structure.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield dihydro derivatives .
Scientific Research Applications
Cyanidin 3-sambubioside (chloride) has a wide range of scientific research applications:
Mechanism of Action
Cyanidin 3-sambubioside (chloride) exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Enzyme Inhibition: The compound inhibits enzymes like angiotensin-converting enzyme (ACE) and neuraminidase, which are involved in cardiovascular and viral diseases, respectively.
Anti-inflammatory Effects: It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes.
Comparison with Similar Compounds
Cyanidin 3-sambubioside (chloride) is unique among anthocyanins due to its specific glycosidic linkage and chloride salt form. Similar compounds include:
Cyanidin 3-glucoside (chloride): Another anthocyanin with a glucose moiety instead of sambubiose.
Delphinidin 3-sambubioside (chloride): Similar structure but with different hydroxylation patterns on the B-ring.
Pelargonidin 3-sambubioside (chloride): Differing in the number and position of hydroxyl groups on the anthocyanin structure.
These compounds share similar antioxidant and anti-inflammatory properties but differ in their specific biological activities and stability profiles.
Properties
CAS No. |
19378-05-3 |
---|---|
Molecular Formula |
C10H6Cl5NS4 |
Molecular Weight |
445.7 g/mol |
IUPAC Name |
(2,3,4,5,6-pentachlorophenyl)sulfanylcarbothioyl N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C10H6Cl5NS4/c1-16(2)9(17)20-10(18)19-8-6(14)4(12)3(11)5(13)7(8)15/h1-2H3 |
InChI Key |
UXBNOOUEHRPLEN-UHFFFAOYSA-N |
SMILES |
CN(C)C(=S)SC(=S)SC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
Canonical SMILES |
CN(C)C(=S)SC(=S)SC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
Key on ui other cas no. |
19378-05-3 |
Synonyms |
N,N-dimethyl-1-(2,3,4,5,6-pentachlorophenyl)sulfanylcarbothioylsulfany l-methanethioamide |
Origin of Product |
United States |
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